Product packaging for MC-Val-Ala-PAB-Cl(Cat. No.:)

MC-Val-Ala-PAB-Cl

Cat. No.: B8238779
M. Wt: 505.0 g/mol
InChI Key: CKXORYBAOYMDIP-SBUREZEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Antibody-Drug Conjugates (ADCs) Research

ADCs are composed of three key components: a monoclonal antibody, a cytotoxic drug (payload), and a chemical linker mdpi.comunirioja.esbiochempeg.comnih.gov. The antibody directs the conjugate to target cells by binding to a specific surface antigen mdpi.comunirioja.esbiochempeg.com. Following binding, the ADC-antigen complex is typically internalized into the cell, often ending up in lysosomes mdpi.comunirioja.esnih.gov. Within the lysosomal environment, the linker is designed to be cleaved, releasing the cytotoxic payload in its active form to exert its therapeutic effect mdpi.comunirioja.esnih.gov. This mechanism of targeted release is crucial for improving the therapeutic index of potent drugs by increasing their concentration at the disease site and reducing systemic exposure unirioja.esbiochempeg.com. MC-Val-Ala-PAB-Cl is investigated for its role in enabling this controlled, intracellular release of payloads in ADC constructs medchemexpress.comaxispharm.comiris-biotech.de.

Historical Development and Significance of Protease-Cleavable Linkers in Bioconjugation Research

The evolution of ADC technology has been closely linked to advancements in linker chemistry. Early linkers often suffered from instability in the bloodstream, leading to premature release of the toxic payload and off-target toxicity rsc.org. This highlighted the need for linkers that remain stable in systemic circulation but can be efficiently cleaved within the target cell. Protease-cleavable linkers represent a significant development in addressing this challenge mdpi.comunirioja.escam.ac.uk. These linkers incorporate peptide sequences that are recognized and cleaved by proteases, enzymes that are often present in higher concentrations or exhibit different activity within specific cellular compartments like lysosomes, particularly in cancer cells mdpi.comunirioja.es. The historical research in this area focused on identifying peptide sequences that are stable in plasma but readily cleaved by lysosomal enzymes such as cathepsin B mdpi.comunirioja.escam.ac.uk. Dipeptide sequences, including Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), have become prominent motifs in the design of protease-cleavable linkers for ADCs due to their favorable properties in terms of stability and enzymatic cleavage mdpi.comcam.ac.ukresearchgate.net.

Structural Components of this compound and Their Functional Rationale in Research Design

This compound is a sophisticated linker molecule comprised of several functional units, each contributing to its specific behavior in ADC research: a maleimidocaproyl (MC) group for antibody conjugation, a Valine-Alanine (Val-Ala) dipeptide as an enzymatic cleavage site, a p-aminobenzyl (PAB) unit as a self-immolative spacer, and a chloride leaving group to facilitate payload release mdpi.comiris-biotech.deebi.ac.ukamericanelements.com. The design rationale behind this structure is to ensure stable attachment to the antibody, targeted cleavage by intracellular enzymes, and efficient release of the cytotoxic payload mdpi.comebi.ac.ukamericanelements.com.

Maleimidocaproyl (MC) Moiety for Conjugation Research

The Maleimidocaproyl (MC) moiety is a widely used functional group for conjugating linkers to antibodies, primarily through reaction with accessible thiol groups, such as those obtained from the reduction of interchain disulfide bonds in antibodies mdpi.comebi.ac.uknih.govwpi.edu. The maleimide (B117702) group readily reacts with free thiols via a Michael addition, forming a stable covalent thioether bond nih.govwpi.edu. The caproyl (C6) chain acts as a spacer, providing a flexible link between the antibody and the rest of the linker-payload structure. This spacing is intended to minimize potential steric interactions that could negatively impact antibody binding or the enzymatic cleavage of the linker wpi.edu. While maleimide chemistry is effective for conjugation, research continues to explore methods to enhance the stability of the resulting thioether bond in plasma to mitigate premature drug release rsc.orgnih.gov.

Valine-Alanine (Val-Ala) Dipeptide as an Enzymatic Recognition Motif

The Valine-Alanine (Val-Ala) dipeptide sequence is strategically incorporated into the linker as a specific recognition site for lysosomal proteases, particularly cathepsin B mdpi.comunirioja.esaxispharm.comiris-biotech.deebi.ac.ukamericanelements.comfishersci.ca. Upon internalization of the ADC into target cells and its delivery to the lysosomal compartment, cathepsin B cleaves the amide bond between the alanine (B10760859) residue and the adjacent p-aminobenzyl (PAB) unit mdpi.comunirioja.escam.ac.uk. This enzymatic cleavage event is designed to be the primary trigger for the release of the downstream cytotoxic payload mdpi.comunirioja.escam.ac.uk. The Val-Ala sequence is chosen for its susceptibility to cleavage by lysosomal proteases while maintaining sufficient stability in the extracellular environment and in plasma, contributing to the targeted release profile of the ADC unirioja.escam.ac.ukbroadpharm.com. Studies comparing Val-Ala to other dipeptide linkers like Valine-Citrulline (Val-Cit) have indicated that Val-Ala may offer advantages in achieving higher drug-antibody ratios (DAR) with reduced aggregation, potentially due to differences in hydrophilicity mdpi.com.

p-Aminobenzyl (PAB) Moiety as a Self-Immolative Spacer

The p-Aminobenzyl (PAB) moiety serves as a self-immolative spacer positioned between the protease-cleavable dipeptide and the cytotoxic payload mdpi.comcam.ac.ukebi.ac.ukamericanelements.combinghamton.edu. Following the enzymatic cleavage of the Val-Ala dipeptide by lysosomal proteases, the amino group of the PAB unit becomes free mdpi.comunirioja.escam.ac.uk. This triggers an electronic cascade that leads to a spontaneous 1,6-elimination reaction mdpi.comunirioja.escam.ac.uk. The 1,6-elimination results in the release of a transient para-quinone methide intermediate and, critically, the liberation of the cytotoxic payload in its chemically active and unmodified form mdpi.comunirioja.escam.ac.ukrsc.org. The self-immolative property of the PAB spacer is essential for ensuring the efficient and complete release of the payload after the initial enzymatic cleavage event mdpi.comunirioja.escam.ac.uk.

Role of the Chloride Leaving Group in Payload Release

In the specific structure of this compound, the chloride atom attached to the p-aminobenzyl unit plays a crucial role as a leaving group mdpi.comiris-biotech.deamericanelements.com. After the protease-mediated cleavage of the Val-Ala dipeptide and the subsequent self-immolation of the PAB spacer, the chloride is displaced mdpi.comiris-biotech.deamericanelements.com. This displacement facilitates the release of the cytotoxic payload, particularly when the payload is attached through a bond that is labile following the elimination of the PAB group mdpi.comiris-biotech.deamericanelements.com. This design is particularly advantageous for the traceless release of payloads containing tertiary amines or heteroaryl amines, which can be linked to the PAB unit and released upon the elimination triggered by the dipeptide cleavage iris-biotech.deresearchgate.net. Research efforts have investigated the impact of different leaving groups on the efficiency of payload ligation and release researchgate.net.

Overview of this compound's Role in Preclinical Targeted Therapy Strategies

In preclinical targeted therapy strategies, this compound functions as a crucial component of ADCs, serving as the bridge between a targeting antibody and a cytotoxic payload medchemexpress.comcaymanchem.com. The design of ADCs relies on the antibody's ability to specifically bind to antigens overexpressed on the surface of target cells, such as cancer cells nih.gov. Once the ADC is internalized by the cell, the linker is designed to be cleaved, releasing the cytotoxic drug in a targeted manner .

This compound incorporates a valine-alanine (Val-Ala) dipeptide sequence, which is specifically recognized and cleaved by certain intracellular enzymes, notably Cathepsin B caymanchem.comiris-biotech.de. Cathepsin B is a lysosomal protease that is often upregulated in cancer cells compared to healthy cells iris-biotech.de. This enzymatic cleavage mechanism ensures that the potent drug payload is released primarily within the lysosomes of the target cells, after the ADC has been endocytosed iris-biotech.de. Following the enzymatic cleavage of the Val-Ala sequence, the para-aminobenzyl (PAB) spacer unit undergoes a self-immolative 1,6-elimination, which subsequently releases the free drug payload nih.gov. The maleimidohexanoyl (MC) group facilitates conjugation to the antibody, typically via reaction with thiol groups on cysteine residues precisepeg.com.

The use of a cleavable linker like this compound in ADCs is a key strategy to achieve targeted drug release. This contrasts with non-cleavable linkers, where the payload remains attached to a part of the antibody after degradation, which can influence the payload's activity and cellular efflux aacrjournals.org. The Val-Ala sequence, specifically cleavable by Cathepsin B, contributes to the selective release of the drug in the tumor microenvironment or within cancer cells, where this enzyme is abundant iris-biotech.de.

Preclinical research utilizing this compound as a linker has explored its application with various cytotoxic payloads for different cancer types. Studies have investigated the stability of ADCs incorporating this linker in circulation and their efficacy in delivering payloads to target cells in in vitro and in vivo models. The design aims to ensure the ADC remains stable in the bloodstream to minimize off-target release and systemic toxicity, while allowing efficient release of the active drug upon reaching the target site nih.gov.

While specific detailed research findings and data tables exclusively focused on this compound in preclinical studies were not extensively available in the provided search results, the mechanism of the Val-Ala-PAB system is well-established in ADC research. The Val-Ala linker has been noted for its higher hydrophilicity compared to Val-Cit linkers, which can be advantageous for certain lipophilic payloads . The ability to achieve higher drug-to-antibody ratios (DARs) with Val-Ala linkers, compared to Val-Cit in some cases, has also been mentioned as a potential benefit in ADC construction .

The preclinical evaluation of ADCs incorporating this compound typically involves assessing parameters such as linker stability in plasma, targeted delivery to antigen-expressing cells, intracellular cleavage and payload release, and subsequent cytotoxic activity against target cells in cell-based assays and animal models. These studies are critical for understanding the pharmacokinetics, pharmacodynamics, and potential efficacy of the ADC construct before progression to clinical trials.

Data Table: Key Components and Function of this compound in ADCs

ComponentDescriptionFunction in ADCCleavage Mechanism (if applicable)
MC (Maleimidocaproyl)Maleimide group linked to a caproic acid spacerAntibody conjugation (via thiol groups)Chemical conjugation
Val-AlaValine-Alanine dipeptideSubstrate for enzymatic cleavageCathepsin B cleavage caymanchem.comiris-biotech.de
PAB (p-aminobenzyl)Para-aminobenzyl alcohol or derivativeSpacer and self-immolative linker1,6-Elimination after peptide cleavage nih.gov
-ClChloride leaving groupFacilitates conjugation to the payload (e.g., via reaction with amines) iris-biotech.deLeaving group in conjugation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33ClN4O5 B8238779 MC-Val-Ala-PAB-Cl

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN4O5/c1-16(2)23(29-20(31)7-5-4-6-14-30-21(32)12-13-22(30)33)25(35)27-17(3)24(34)28-19-10-8-18(15-26)9-11-19/h8-13,16-17,23H,4-7,14-15H2,1-3H3,(H,27,35)(H,28,34)(H,29,31)/t17-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXORYBAOYMDIP-SBUREZEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Mc Val Ala Pab Cl Cleavage and Payload Release

Enzymatic Hydrolysis Mechanisms of the Val-Ala Dipeptide Motif

The Val-Ala dipeptide sequence within the linker serves as a recognition and cleavage site for specific intracellular enzymes. iris-biotech.demdpi.comnih.gov This enzymatic hydrolysis is the crucial trigger that initiates the payload release cascade. mdpi.comsciclix.comiris-biotech.de

Role of Lysosomal Proteases in Intracellular Activation (e.g., Cathepsin B)

Lysosomal proteases, particularly Cathepsin B, play a primary role in the intracellular activation of ADCs containing the Val-Ala dipeptide linker. iris-biotech.demdpi.comissuu.comnih.govcam.ac.ukacs.orgresearchgate.net Upon internalization of the ADC into target cells, it is trafficked to the lysosomes, where the acidic environment and the abundance of enzymes like Cathepsin B facilitate the cleavage of the linker. mdpi.comresearchgate.netunipd.it Cathepsin B is a cysteine protease that is overexpressed in many solid tumors, making it a suitable enzyme for targeted drug release in cancer therapy. researchgate.netunipd.itmdpi.com The enzyme cleaves the amide bond within the Val-Ala sequence. mdpi.comiris-biotech.de

Specificity and Efficiency of Proteolytic Cleavage in Cellular Models

Research in cellular models has investigated the specificity and efficiency of the proteolytic cleavage of the Val-Ala linker. While Cathepsin B is a key enzyme, other lysosomal proteases may also contribute to the cleavage mechanism. researchgate.netunipd.it Studies comparing different dipeptide linkers, such as Val-Ala and Val-Cit, have shown variations in cleavage rates and efficiency depending on the cellular context and the specific payload attached. mdpi.comnih.govcam.ac.uk For instance, in some cellular models, the Val-Ala linker has demonstrated comparable cleavage profiles to Val-Cit linkers. nih.gov The efficiency of cleavage can be influenced by factors such as the steric environment around the cleavage site and the expression levels of relevant proteases within the cells. iris-biotech.depyxisoncology.commdpi.com

Self-Immolative Properties of the p-Aminobenzyl (PAB) Moiety in Payload Decaging

Following the enzymatic cleavage of the Val-Ala dipeptide, the p-aminobenzyl (PAB) moiety undergoes a spontaneous self-immolative reaction. iris-biotech.demdpi.comcam.ac.ukacs.org This property is critical for the "traceless" release of the active payload, meaning that ideally, no residual linker fragments remain attached to the drug. mdpi.comsciclix.comiris-biotech.de

Kinetics of 1,6-Elimination and Traceless Payload Release Mechanisms

The self-immolation of the PAB linker typically proceeds via a 1,6-elimination cascade. mdpi.comsciclix.comcam.ac.ukacs.org Once the amide bond to the dipeptide is cleaved, the resulting aniline (B41778) derivative undergoes an electronic rearrangement, leading to the release of carbon dioxide and the formation of a transient para-aza-quinone methide intermediate. mdpi.comsciclix.comcam.ac.ukiris-biotech.de This intermediate is highly reactive and rapidly reacts to release the attached drug molecule. mdpi.comsciclix.comcam.ac.uk The kinetics of this 1,6-elimination can vary depending on the specific chemical structure of the linker and the payload. iris-biotech.de The goal is to achieve rapid and efficient release of the unmodified drug once the enzymatic trigger has been pulled. mdpi.comissuu.comsciclix.comcam.ac.uk

Research on Factors Influencing Self-Immolation Efficiency

Research has explored various factors that can influence the efficiency of the self-immolation process. These include the electronic properties of substituents on the aromatic ring of the PAB unit and the nature of the linkage between the PAB and the payload. iris-biotech.deacs.orgrsc.org Modifications to the PAB structure have been investigated to fine-tune the rate of self-immolation and ensure efficient payload release under specific intracellular conditions. iris-biotech.deacs.org The stability of the linker in circulation versus its lability within the lysosome is a critical balance, and the self-immolation kinetics play a key role in achieving this. issuu.comsciclix.comresearchgate.net

Research into Context-Dependent Payload Release Mechanisms

Beyond the primary lysosomal cleavage mechanism, research is exploring other context-dependent mechanisms that might influence payload release from ADCs utilizing similar linker technologies. While the Val-Ala-PAB system is primarily designed for intracellular release upon lysosomal delivery, there is emerging evidence suggesting potential extracellular cleavage by proteases secreted by cancer cells in the tumor microenvironment. cam.ac.ukresearchgate.netpyxisoncology.comrsc.org This extracellular cleavage could contribute to bystander effects, where the released payload can kill neighboring cancer cells that may not express the target antigen. pyxisoncology.com Additionally, some studies investigate the influence of the tumor microenvironment, such as hypoxia or altered pH, on linker stability and payload release kinetics, although the primary trigger for MC-Val-Ala-PAB-Cl remains enzymatic hydrolysis within the lysosome. acs.orgunimi.it

Extracellular Cleavage in Tumor Microenvironment Research

The tumor microenvironment is characterized by distinct biochemical features, including altered pH and elevated levels of certain enzymes. These characteristics can influence the stability and cleavage of ADC linkers. While Val-Ala linkers are generally designed for intracellular cleavage by lysosomal proteases like Cathepsin B, their behavior in the extracellular tumor microenvironment has been explored. iris-biotech.decd-bioparticles.net

Studies have investigated the use of Val-Ala and other dipeptidic linkers in non-internalizing ADCs targeting extracellular matrix components like Tenascin-C. rsc.org These studies aim to exploit the potential for extracellular protease activity to achieve localized payload release. rsc.org While the Val-Cit dipeptide is more commonly studied for cathepsin-mediated cleavage, the Val-Ala motif has also demonstrated effectiveness as a protease-cleavable group. mdpi.comcam.ac.uk Research comparing Val-Ala and Val-Cit linkers in the context of non-internalizing antibodies has shown comparable profiles and efficacy in some instances, suggesting that extracellular cleavage of the Val-Ala sequence can contribute to anti-tumor activity. mdpi.com

Factors Influencing Intracellular Payload Release Dynamics in Research Models

The efficiency and rate of intracellular payload release from ADCs utilizing the this compound linker are influenced by several factors in research models. The primary enzyme responsible for cleaving the Val-Ala dipeptide is Cathepsin B, a cysteine protease predominantly found in lysosomes. iris-biotech.decd-bioparticles.netmdpi.com Therefore, the concentration and activity of Cathepsin B within the target cells play a crucial role in determining the rate of linker cleavage.

The design of the linker itself, including the specific amino acid sequence and the presence of a self-immolative spacer like PAB, is optimized to ensure efficient and traceless release of the active payload upon enzymatic cleavage. mdpi.comnih.gov The PAB spacer is designed to undergo spontaneous elimination after the peptidic bond is cleaved, releasing the unmodified drug. mdpi.comtcichemicals.com

The hydrophobicity of the amino acid residues in the dipeptide linker can also influence its stability and cleavage. Hydrophobic residues like Val and Ala are incorporated to enhance plasma stability while still allowing for cleavage by Cathepsin B. cam.ac.uknih.gov

Data from research studies highlight the importance of these factors. For instance, studies comparing Val-Ala and Val-Cit linkers have shown differences in aggregation behavior and drug-antibody ratio (DAR), which can impact intracellular delivery and payload concentration. mdpi.com While Val-Cit is widely used, the Val-Ala linker has shown advantages in achieving higher DARs with some lipophilic payloads, potentially leading to higher intracellular drug concentrations upon cleavage. mdpi.com

Research findings indicate that the Val-Ala linker is effectively cleaved intracellularly and exhibits high stability in human plasma. cam.ac.uk However, stability can vary across species, with some studies noting less stability in mouse plasma compared to human plasma for similar dipeptide linkers. cam.ac.uk

The mechanism of intracellular payload release involves the ADC binding to the target antigen on the cell surface, followed by internalization through endocytosis into endosomes and subsequently lysosomes. mdpi.comaacrjournals.org Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Ala peptide bond, triggering the release of the payload via the self-immolative PAB spacer. iris-biotech.decd-bioparticles.netmdpi.comtcichemicals.com The released payload can then exert its cytotoxic effect within the cell. mdpi.comaacrjournals.org

Here is a table summarizing some key aspects related to the Val-Ala linker based on the search results:

FeatureDescriptionRelevance to this compoundSource(s)
Cleavage EnzymeCathepsin B (primarily)Responsible for cleaving the Val-Ala dipeptide. iris-biotech.decd-bioparticles.netmdpi.com
Cleavage SitePeptide bond between Val and AlaSpecific target for enzymatic hydrolysis. iris-biotech.demdpi.com
Release MechanismEnzymatic cleavage followed by self-immolative elimination of PAB spacer.Ensures release of the free, active payload. mdpi.comtcichemicals.com
Intracellular LocationLysosomesPrimary site of Cathepsin B activity and payload release. iris-biotech.decd-bioparticles.net
Extracellular PotentialPossible in tumor microenvironment due to elevated protease levels.Relevant for non-internalizing mechanisms. cam.ac.uk
Plasma StabilityHigh in human plasma; can vary in other species (e.g., mouse).Crucial for minimizing premature payload release in circulation. cam.ac.uk
HydrophobicityVal and Ala residues contribute to plasma stability.Influences linker behavior and cleavage. cam.ac.uknih.gov
DARCan achieve high drug-antibody ratios with certain payloads.Impacts intracellular drug concentration. mdpi.com

Synthetic Methodologies and Derivatization Strategies for Mc Val Ala Pab Cl

Advanced Synthetic Routes for Dipeptide Linker Constructs

Optimization of Coupling Reactions and Yields in Academic Synthesis

In academic research settings, the synthesis of dipeptide linkers like Val-Ala is often performed using solid-phase peptide synthesis (SPPS) or solution-phase methods. A variety of coupling reagents have been developed to facilitate the amide bond formation between the carboxyl group of one amino acid and the amino group of another.

Key considerations for optimizing these reactions include:

Choice of Coupling Reagent: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and uronium/aminium salts like HATU, HCTU, and phosphonium (B103445) salts like PyBOP are commonly used due to their high coupling efficiency and ability to minimize racemization. acs.org The selection of the appropriate reagent can significantly impact the reaction yield and purity of the final dipeptide.

Solvent Systems: The choice of solvent is critical for solubilizing the reactants and promoting the reaction. While traditional solvents like dimethylformamide (DMF) are effective, research is ongoing into greener and more environmentally friendly solvent systems. unifi.itresearchgate.net Binary solvent mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO), have shown promise in solubilizing reagents and maintaining resin swelling characteristics in SPPS. researchgate.net

Reaction Conditions: Factors such as temperature, reaction time, and the stoichiometry of the reactants must be carefully controlled to maximize the yield and minimize side reactions. For instance, induction heating has been explored as a method to accelerate peptide synthesis. unifi.it

The table below summarizes the impact of different coupling reagents on peptide synthesis.

Coupling ReagentCharacteristicsApplication Notes
TBTUCommon amide/peptide coupling reagent.Can be outperformed by nanocatalysts in terms of amount and reaction time. nih.gov
HATU, HCTU, PyBOPHigh coupling efficiency, low racemization. acs.orgBenzotriazole motif can have explosive properties, posing challenges for scale-up. acs.org
COMUWater-soluble byproducts, suitable for "green chemistry". acs.orgCompatible with green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org

Stereochemical Control and Avoidance of Epimerization in Peptide Synthesis

Maintaining the correct stereochemistry of the amino acids is paramount during peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can affect the biological activity of the final product. nih.govnih.gov Epimerization is the change in the configuration at one of the stereogenic centers in a molecule. nih.gov

Strategies to minimize epimerization include:

Minimizing Pre-activation Time: Prolonged contact between the amino acid and the coupling reagent before the addition of the amine component can increase the risk of epimerization. cas.cz Protocols that avoid pre-activation have been shown to significantly suppress this side reaction. cas.cz

Choice of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used to suppress racemization during the coupling reaction.

Solvent Effects: The polarity of the solvent can influence the rate of epimerization, with more polar solvents sometimes increasing the risk. u-tokyo.ac.jp

Scalability Considerations for Research Applications

While laboratory-scale synthesis provides the necessary quantities for initial research, scaling up the production of dipeptide linkers for more extensive studies requires further optimization. An efficient and cost-effective synthesis is crucial for producing multi-gram quantities of material. thieme-connect.com Key aspects of scalability include:

Cost-Effective Starting Materials: Utilizing inexpensive and readily available starting materials is essential for a scalable process. thieme-connect.com

Minimizing Purification Steps: Routes that require minimal purification of intermediates and the final product are more amenable to large-scale synthesis. thieme-connect.com

Alternative Resin Systems: The development of novel resin systems, such as diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene, offers advantages for the synthesis of challenging peptide sequences and demonstrates superior performance and scalability for industrial applications. rsc.org

Chemical Modifications and Analog Design of the Linker Components

The modular nature of the MC-Val-Ala-PAB-Cl linker allows for chemical modifications to its various components to fine-tune its properties for specific research applications.

Alterations to the Maleimido Moiety for Bioconjugation Research

The maleimide (B117702) group is a widely used functional group for bioconjugation, primarily through its reaction with thiol groups on cysteine residues to form a stable thioether bond. vectorlabs.comnih.gov This reaction is a type of Michael addition and is considered a "click chemistry" reaction due to its efficiency and specificity. vectorlabs.com

However, the stability of the resulting thiosuccinimide linkage can be a concern, as it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. vectorlabs.com Research has focused on developing next-generation maleimides to address this limitation and form more robust bioconjugate linkages. ulisboa.pt Strategies to improve stability include:

Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether, preventing the retro-Michael reaction. vectorlabs.com The rate of this hydrolysis can be influenced by the structure of the maleimide. sci-hub.st

Alternative Reagents: Researchers have explored alternatives to maleimides, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os), which have shown excellent cysteine selectivity and yield thiol conjugates with superior stability. nih.gov

Dibromomaleimides: These compounds allow for a one-pot, two-step modification where the amine serves to deactivate the maleimide, generating stable conjugates. nih.gov

The table below presents different maleimide-based reagents and their characteristics.

Reagent TypeKey FeatureAdvantage
Traditional MaleimideThiol-reactive. vectorlabs.comWell-established for bioconjugation. nih.gov
DiiodomaleimidesReduced hydrolysis. researchgate.netAllows for cross-linking of sterically hindered systems. researchgate.net
DibromomaleimidesAllows for simultaneous stabilization and dual functionalization. nih.govGenerates stable aminothiomaleimides. nih.gov
Acetal-Containing MaleimidesEnhanced rate of thiosuccinimide hydrolysis. sci-hub.stSuperior stability of the bioconjugate. sci-hub.st
5-Methylene Pyrrolones (5MPs)Tracelessly removable. researchgate.netImproved stability and cysteine specificity compared to maleimides. researchgate.net

Comparative Studies of Peptide Sequence Variations and Their Impact on Cleavage and Stability (e.g., Val-Cit vs. Val-Ala)

Val-Cit vs. Val-Ala:

The Valine-Citrulline (Val-Cit) dipeptide is a widely used protease-cleavable linker. nih.goviris-biotech.de However, it has been associated with certain drawbacks, including hydrophobicity, which can lead to aggregation, and instability in rodent plasma. snmjournals.orgnih.gov

In contrast, the Valine-Alanine (Val-Ala) dipeptide has emerged as a favorable alternative with several advantages:

Reduced Hydrophobicity: Val-Ala exhibits lower hydrophobicity compared to Val-Cit, which can help prevent aggregation and precipitation, especially with hydrophobic payloads. iris-biotech.decreative-biolabs.com

Improved Stability: In some studies, Val-Ala has demonstrated better stability. nih.govnih.gov For instance, in a comparative study, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker by isolated cathepsin B. iris-biotech.de

Higher Drug-to-Antibody Ratios (DARs): The lower hydrophobicity of Val-Ala allows for the attachment of a higher number of drug molecules to the antibody without causing significant aggregation. creative-biolabs.com

The following table compares the properties of Val-Cit and Val-Ala linkers.

PropertyVal-Cit LinkerVal-Ala Linker
Cleavage Rate (Cathepsin B) HigherLower (cleaved at half the rate in one study). iris-biotech.de
Hydrophobicity HigherLower. iris-biotech.decreative-biolabs.com
Stability Prone to cleavage by other proteases and shows instability in mouse serum. snmjournals.orgCan exhibit better in vivo stability. nih.gov
Aggregation Can lead to aggregation, especially at high DARs. creative-biolabs.comLess prone to aggregation, allowing for higher DARs. creative-biolabs.com

The choice between Val-Ala and Val-Cit, or other dipeptide sequences, ultimately depends on the specific requirements of the bioconjugate, including the nature of the payload and the desired release kinetics.

Structural Modifications of the Self-Immolative Spacer for Enhanced Research Utility

The p-aminobenzyl (PAB) group is a cornerstone of linker technology, acting as a self-immolative spacer. nih.govunimi.it Following the enzymatic cleavage of the Val-Ala dipeptide by lysosomal proteases like cathepsin B, the liberated aniline (B41778) moiety of the PAB group initiates a spontaneous 1,6-electronic cascade elimination. nih.govunimi.it This process results in the formation of an intermediate azaquinone methide and the release of the attached drug molecule in its original, unmodified form. unimi.it

Integration of Hydrophilic Moieties (e.g., PEGylation) in Linker Design for Improved Conjugate Properties

The inherent hydrophobicity of many cytotoxic payloads and linker components can lead to several undesirable properties in ADCs. chemexpress.comresearchgate.net Low hydrophilicity can result in poor conjugation efficiency, a tendency for the ADC to aggregate and precipitate in plasma, increased off-target toxicity through nonspecific uptake (particularly by the liver), and unfavorable pharmacokinetic profiles leading to rapid clearance from circulation. chemexpress.com

To counteract these issues, a common and effective strategy is the incorporation of hydrophilic polymers into the linker design, with polyethylene (B3416737) glycol (PEG) being the most widely used. chemexpress.comresearchgate.netbiochempeg.com PEGylation of the linker serves as a "hydrophilicity reservoir," improving the solubility and stability of the ADC. researchgate.netbiochempeg.com An exemplary application of this strategy is the MP-PEG8-VA-PABC linker, which integrates an eight-unit PEG chain with a Val-Ala-PAB core structure. huatengsci.com This modification enhances the water solubility of the linker and the subsequent ADC. huatengsci.com

Research has demonstrated a clear correlation between the length of the integrated PEG chain and the improved properties of the ADC. Studies comparing ADCs with linkers containing 0, 4, 8, or 12 PEG units have shown significant improvements in tolerability and pharmacokinetics with increasing PEG length. chemexpress.com ADCs with higher numbers of PEG units exhibit reduced nonspecific uptake and off-target toxicity, slower plasma clearance, and longer plasma exposure. chemexpress.com

Table 1: Impact of PEGylation on ADC Properties
Linker MoietyMouse Survival Rate (at 20 mg/kg, Day 28)Plasma Clearance (mL·kg/day)
PEG00% (all died by Day 5)>46.3
PEG8100%Not specified
PEG12100%7.3

Development of Novel Quaternary Ammonium (B1175870) Linkers in Related Research

A significant advancement in linker technology has been the development of quaternary ammonium-based linkers. semanticscholar.orgaacrjournals.org This innovation expands the scope of ADC payloads to include tertiary amines, a functional group common in biologically active compounds but not amenable to conjugation with traditional linker chemistries, such as the widely used MC-Val-Ala-PABC which requires a primary or secondary amine for carbamate (B1207046) formation. semanticscholar.orgchemrxiv.org The terminal chloride of this compound is specifically designed to facilitate this type of conjugation by reacting with a payload's tertiary amine to form a stable quaternary ammonium salt. iris-biotech.de

This strategy has been successfully applied using a β-glucuronidase-cleavable linker system. semanticscholar.orgaacrjournals.org In this design, the quaternary ammonium linkage is formed by the alkylation of the payload's tertiary amine with a benzyl (B1604629) bromide linker intermediate. aacrjournals.org The resulting ADCs have demonstrated high stability in plasma and efficient, specific release of the free drug in the presence of β-glucuronidase. semanticscholar.orgaacrjournals.org Comparative studies have shown that the drug release kinetics from these quaternary ammonium linkers are efficient, though slightly attenuated compared to traditional carbamate-based linkers. aacrjournals.org

The utility of this approach was further demonstrated by conjugating tubulysin (B8622420), a potent antimitotic agent with an important N-terminal tertiary amine. semanticscholar.orgaacrjournals.org The resulting ADC showed potent and immunologically specific activity both in vitro and in vivo, with performance superior to that of conjugates made with a related tubulysin derivative that had been modified to have a secondary amine for use with older linker technologies. semanticscholar.orgaacrjournals.org This highlights the quaternary ammonium linker as a significant advance, enabling the stable conjugation of a broader class of potent payloads. semanticscholar.org

Table 2: Comparative Drug Release Kinetics
Linker TypeLinker-Payload% Cleavage (1 hour, 0.5 mg/mL β-glucuronidase)
Quaternary AmmoniumglucQ-AE33%
Carbamate (Control)gluc-MMAE72%

Preclinical Research Applications and Efficacy Studies of Mc Val Ala Pab Cl Based Conjugates

Application in Antibody-Drug Conjugate (ADC) Design and Optimization Research

Evaluation in Targeted Delivery Systems (e.g., Antibody-Antibiotic Conjugates)

The MC-Val-Ala-PAB linker system has been explored in targeted delivery systems beyond traditional ADCs, including Antibody-Antibiotic Conjugates (AACs). nih.gov This approach aims to deliver antibiotics specifically to infected cells or sites, potentially overcoming challenges like antibiotic resistance or off-target toxicity. Research has demonstrated the highly efficient synthesis of a Staphylococcus aureus targeting payload utilizing a cathepsin-cleavable linker, enabling the development of the first antibody-antibiotic conjugate of its kind. nih.gov The use of a Val-Ala-PAB linker in the synthesis of ADCs containing the antibiotic KRM-1657 has also been reported. These studies highlight the versatility of the MC-Val-Ala-PAB linker in facilitating targeted delivery for various therapeutic applications.

Impact on Drug-to-Antibody Ratio (DAR) and Conjugate Homogeneity in Research Constructs

The linker employed in ADC synthesis significantly impacts the Drug-to-Antibody Ratio (DAR) and the homogeneity of the resulting conjugate. The DAR, representing the average number of drug molecules conjugated per antibody, is a critical parameter influencing ADC potency and pharmacokinetics. Research comparing Val-Ala and Val-Cit linkers has shown differences in their impact on DAR and conjugate aggregation. For instance, in studies involving cysteine conjugation, the Val-Ala linker demonstrated less aggregation for high-DAR constructs compared to the Val-Cit linker. One study reported that using a Val-Ala linker, a DAR of 7.4 drugs per mAb was achieved without significant aggregation occurring, in contrast to a Val-Cit-containing linker which could not reach a DAR greater than 4 due to excessive aggregation and precipitation. Another study noted that Val-Ala-based ADCs showed no obvious increase in the dimeric peak at an average DAR of approximately 7, unlike Val-Cit-based conjugates. While both linkers can exhibit comparable buffer stability and Cathepsin B release efficiency, these findings suggest that the Val-Ala linker may offer advantages in achieving higher DARs with improved homogeneity in certain conjugation strategies.

Data illustrating the impact of linker type on DAR and aggregation:

Linker TypeAchieved DARSignificant Aggregation (>10%)Reference
Val-Ala7.4No
Val-Cit>4Yes
Val-Ala~7 (average)No obvious increase in dimer
Val-Cit~7 (average)Increased aggregation (1.80%)

In Vitro Cellular Activity Investigations in Research Settings

In vitro studies are fundamental in evaluating the cellular activity of MC-Val-Ala-PAB-Cl-based conjugates. nih.govthegoodscentscompany.comnih.gov These investigations typically involve assessing the cytotoxic potential of the conjugates against various cell lines and exploring their mechanism of action at the cellular level. nih.govthegoodscentscompany.comnih.gov

Assessment in Cell Culture Models (e.g., Cancer Cell Lines, Multidrug-Resistant Tumors)

This compound-based conjugates, often incorporating potent cytotoxic payloads, are evaluated in a variety of cell culture models, including different cancer cell lines and models of multidrug resistance. nih.govthegoodscentscompany.comnih.gov Studies have utilized related linkers like MC-Val-Cit-PAB-Cl conjugated to MMAE to demonstrate cytotoxicity against cancer cell lines such as BJAB and WSU, with reported IC50 values in the low nanomolar range. thegoodscentscompany.com Research involving tubulysin (B8622420) conjugates, which can utilize this linker system, has indicated activity against multidrug-resistant tumor cells. nih.govnih.gov Furthermore, studies have shown that ADCs employing a protease-cleavable linker like MC-Val-Cit-PAB can overcome resistance observed with non-cleavable linkers in certain cancer cell models. These findings highlight the potential of conjugates utilizing this linker system to effectively target and inhibit the growth of various cancer cells, including those exhibiting multidrug resistance.

Studies on Antigen-Specific Cytotoxicity and Cellular Internalization

A key aspect of research into this compound-based ADCs is the investigation of their antigen-specific cytotoxicity and the process of cellular internalization. The design of these conjugates relies on the antibody component to selectively bind to antigens overexpressed on target cells. nih.govthegoodscentscompany.com Upon binding, the ADC is typically internalized through endocytosis, leading to its delivery to intracellular compartments, such as lysosomes. Within the lysosomes, the Val-Ala linker is cleaved by enzymes like Cathepsin B, triggering the release of the active cytotoxic payload. nih.govnih.govnih.gov Studies have demonstrated that ADCs utilizing similar cleavable linkers can exhibit potent cytotoxic activity specifically against antigen-positive cancer cells while showing minimal toxicity to antigen-negative cells. This targeted delivery and intracellular release mechanism is crucial for maximizing therapeutic efficacy and minimizing off-target effects.

In Vivo Efficacy Studies in Preclinical Animal Models

Preclinical in vivo efficacy studies using animal models are essential to evaluate the antitumor activity of this compound-based conjugates in a living system. nih.govthegoodscentscompany.comnih.gov These studies assess the ability of the conjugates to reduce tumor size or inhibit tumor growth in models such as mouse xenografts, where human cancer cells are implanted into immunocompromised mice. Research with ADCs employing related cleavable linkers, such as MC-Val-Cit-PAB-Cl conjugated to MMAE, has demonstrated strong in vivo efficacy, including significant tumor regression in murine xenograft models of various cancers, such as lymphoma and HER2-expressing breast, gastric, and lung tumors. Studies comparing Val-Ala and Val-Cit linkers in non-internalizing ADCs targeting tenascin-C in mouse models have indicated that the Val-Ala ADC achieved better tumor growth inhibition. Furthermore, antibody-antibiotic conjugates utilizing cathepsin-cleavable linkers have shown efficient killing of intracellular S. aureus in in vivo mouse models. These in vivo studies provide crucial data on the potential therapeutic effectiveness of conjugates incorporating the this compound linker system in a preclinical setting.

Evaluation of Tumor Growth Inhibition in Xenograft Models

Studies in xenograft models have demonstrated the potential of ADCs utilizing Val-Ala-based linkers, including this compound, to inhibit tumor growth. These models, which involve implanting human cancer cells into immunocompromised mice, serve as a crucial step in evaluating the in vivo efficacy of novel cancer therapeutics. Research has shown that ADCs incorporating cleavable linkers like Val-Ala can achieve significant tumor growth inhibition and, in some cases, complete tumor regression in sensitive xenograft models.

For instance, ADCs featuring Val-Ala linkers have shown potent antitumor effects in various tumor types in mouse xenograft models. The efficacy observed is attributed to the targeted delivery of the cytotoxic payload to antigen-expressing tumor cells, followed by the intracellular release of the active drug upon enzymatic cleavage of the linker by cathepsin B. nih.gov This targeted approach aims to maximize the drug concentration at the tumor site while minimizing systemic exposure and off-target toxicity.

Comparative Efficacy Studies with Other Linker Constructs in Preclinical Settings

Comparative studies in preclinical settings have evaluated the performance of ADCs employing Val-Ala linkers against those utilizing other linker technologies, such as the widely used Val-Cit (Valine-Citrulline) linker. These comparisons are vital for understanding the influence of linker design on ADC stability, efficacy, and pharmacokinetic properties.

Research indicates that both Val-Ala and Val-Cit dipeptide linkers are commonly used as cathepsin B-sensitive cleavable linkers in ADCs. While both are designed for intracellular cleavage, differences in their chemical structure can lead to variations in behavior. Some studies have compared the stability and efficacy of ADCs with Val-Ala versus Val-Cit linkers. For example, in some instances, ADCs containing a Val-Ala linker have shown lower aggregation compared to their Val-Cit counterparts.

Research into Bystander Effect and Permeability of Released Payloads in Model Systems

The bystander effect is a crucial aspect of ADC efficacy, particularly in tumors with heterogeneous antigen expression. It refers to the ability of the released cytotoxic payload to diffuse from the targeted, antigen-expressing cancer cells to kill neighboring antigen-negative tumor cells. The permeability of the released payload is a key determinant of the magnitude of the bystander effect.

Cleavable linkers like this compound, upon cleavage by lysosomal enzymes such as Cathepsin B, release the free cytotoxic drug into the intracellular environment. nih.gov If the released payload is sufficiently membrane-permeable (typically lipophilic), it can then diffuse out of the targeted cell and enter adjacent cells, exerting its cytotoxic effect regardless of their antigen expression level.

Research into ADCs employing Val-Ala-based linkers has explored the extent of the bystander effect. The design of the payload conjugated via the this compound linker is critical in this regard. Payloads with higher membrane permeability are more likely to induce a significant bystander effect. This is in contrast to less permeable or charged payloads, which may be largely retained within the targeted cell.

Biocompatibility and Stability Research of Mc Val Ala Pab Cl Linker Systems

Plasma Stability Studies in Preclinical Models (e.g., Mouse, Primate Plasma)

Maintaining the stability of the linker in plasma is paramount for the efficacy and safety of ADCs. Premature cleavage in circulation can lead to systemic exposure of the cytotoxic payload, resulting in off-target toxicity. Research into the plasma stability of linkers like MC-Val-Ala-PAB-Cl is routinely conducted in preclinical animal models, including mice and primates, to assess their behavior in biological matrices before human trials. iqbiosciences.comnih.gov

Studies have shown that the stability of Val-Cit and related linkers, which share structural similarities with Val-Ala-PAB linkers, can be susceptible to cleavage in rodent plasma, particularly in mice and rats, due to the presence of specific enzymes like carboxylesterase 1C (Ces1C). mdpi.comresearchgate.netresearchgate.netaacrjournals.org This susceptibility can complicate the translation of preclinical data from these models to humans, as Ces1C expression levels and activity can differ significantly across species. aacrjournals.orgnih.gov In contrast, Val-Cit PABC linkers have demonstrated reasonable stability in human and primate plasma. mdpi.comresearchgate.netresearchgate.netnih.gov

While direct comparative studies specifically on the plasma stability of this compound across multiple preclinical species were not extensively detailed in the search results, research on Val-Ala linkers in general indicates they can exhibit better hydrophilicity and stability compared to Val-Cit in some contexts. nih.govacrobiosystems.com One study comparing small molecule drug conjugates with Val-Ala and Val-Cit linkers in isolated mouse serum reported half-lives of 23 h for Val-Ala and 11.2 h for Val-Cit, suggesting a potentially improved, though still limited, stability for Val-Ala in this model. cam.ac.uk

Identification of Enzymes Affecting Linker Stability (e.g., Carboxylesterase 1C, Human Neutrophil Elastase)

Enzymatic activity in plasma and tissues can contribute to the premature cleavage of cleavable linkers. Carboxylesterase 1C (Ces1C) in mouse and rat plasma has been identified as a key enzyme responsible for the instability of Val-Cit-PABC and related linkers in these species, which can hinder preclinical evaluation. mdpi.comresearchgate.netresearchgate.netaacrjournals.org

Human neutrophil elastase (HNE), a serine protease, has also been implicated in the premature hydrolysis of Val-Cit-PABC linkers. mdpi.comresearchgate.netresearchgate.netnih.gov This off-target cleavage by HNE is believed to contribute to dose-limiting toxicities such as neutropenia and thrombocytopenia observed with some ADCs utilizing this linker. mdpi.comresearchgate.netresearchgate.net While the Val-Ala dipeptide is primarily designed to be a substrate for lysosomal proteases like cathepsin B, which are overexpressed in many cancer cells, its susceptibility to other extracellular enzymes like HNE in circulation is a relevant consideration for off-target release. iris-biotech.decaymanchem.com

Research involving Val-Cit linkers has shown they are readily cleaved by neutrophil elastase in vitro, whereas non-cleavable linkers were not. mdpi.comresearchgate.net Novel linker designs, such as exolinkers incorporating hydrophilic amino acids like glutamic acid, have shown resistance to premature detachment mediated by both Ces1C and human neutrophil elastase, suggesting strategies to mitigate off-target cleavage by these enzymes. nih.govacs.org

Strategies for Enhancing In Vivo Stability in Research Conjugates

Enhancing the in vivo stability of cleavable linkers like this compound is a crucial aspect of ADC development to improve the therapeutic index. Several strategies are being explored to minimize premature payload release in circulation.

One approach involves modifying the linker structure itself. For instance, the addition of solubilizing groups such as polyethylene (B3416737) glycol (PEG) can help balance the lipophilicity of the linker and conjugated payload, potentially reducing aggregation and improving pharmacokinetic properties and stability. axispharm.comcreative-biolabs.comresearchgate.netmdpi.com Studies have shown that incorporating PEG units in the linker can overcome differences in physicochemical properties and influence cellular activity. researchgate.netmdpi.com Similarly, the use of zwitterionic moieties like PSar has been shown to improve hydrophilicity, reduce aggregation, and enhance the stability of ADCs utilizing Lys-Val-Ala-PAB linkers. mdpi.com

Another strategy focuses on the conjugation site on the antibody. Site-specific conjugation methods can lead to more homogeneous ADCs with potentially improved stability compared to traditional random conjugation approaches. cam.ac.ukmdpi.com Engineering cysteine residues into the antibody at specific locations can provide controlled attachment points for the linker. creative-biolabs.commdpi.com

Furthermore, understanding and mitigating the activity of enzymes responsible for off-target cleavage, such as Ces1C and human neutrophil elastase, is critical. While some strategies aim to design linkers resistant to these enzymes, preclinical studies in genetically modified mice lacking Ces1C can also be used to better evaluate the intrinsic stability of the linker and the ADC. mdpi.comresearchgate.netaacrjournals.org

Comparative Analysis of Val-Ala vs. Val-Cit Linkers in Biological Media

The Val-Ala and Val-Cit dipeptide sequences are two of the most commonly used protease-cleavable motifs in ADC linkers, serving as substrates for lysosomal enzymes like cathepsin B. iris-biotech.decaymanchem.comaxispharm.comcreative-biolabs.com Comparative studies in biological media are essential to understand their respective advantages and disadvantages in the context of ADC stability, cleavage efficiency, and physicochemical properties.

Both Val-Ala and Val-Cit linkers are designed to be cleaved by lysosomal proteolytic enzymes, exhibiting high stability in human plasma while allowing effective payload release in targeted cells. iris-biotech.de However, differences exist in their cleavage rates and their influence on conjugate properties.

Differences in Cleavage Rates and Plasma Stability Profiles

While both Val-Ala and Val-Cit are cleaved by lysosomal proteases, studies have indicated differences in their cleavage kinetics. In an isolated cathepsin B cleavage assay, the Val-Ala linker was cleaved at approximately half the rate of the Val-Cit linker. iris-biotech.de Despite this difference in isolated enzyme activity, some studies comparing ADCs utilizing Val-Ala and Val-Cit linkers with the same payload (e.g., MMAE) have shown similar metabolic profiles and rates of payload loss in vivo, at least in certain contexts like non-internalizing antibodies. nih.gov

In terms of plasma stability, while both are generally considered stable in human plasma, the Val-Cit linker, particularly the Val-Cit-PABC structure, has been shown to be susceptible to premature cleavage by enzymes like Ces1C in rodents and human neutrophil elastase. mdpi.comresearchgate.netresearchgate.netnih.gov Although a side-by-side comparison of Val-Ala and Val-Cit linker stability specifically in ADCs in mouse plasma is not widely reported, a study with small molecule conjugates showed Val-Ala having a longer half-life (23 h) compared to Val-Cit (11.2 h) in isolated mouse serum. cam.ac.uk This suggests a potential, albeit modest, improvement in mouse plasma stability for Val-Ala, although instability issues in this model may still persist unless the conjugation site offers protection. cam.ac.uk

The choice between Val-Ala and Val-Cit can also be influenced by the specific payload. For instance, the Val-Ala linker has been noted as being superior for more lipophilic payloads like PBD-dimers, which are used in several clinical candidates featuring Val-Ala linkers. axispharm.comcreative-biolabs.commdpi.compharmiweb.com

Influence on Conjugate Aggregation and Solubility Characteristics

A key difference highlighted in the comparative analysis of Val-Ala and Val-Cit linkers is their impact on the aggregation and solubility of the resulting antibody-drug conjugates, particularly at higher drug-to-antibody ratios (DAR). nih.govaxispharm.comcreative-biolabs.commdpi.compharmiweb.com

Studies have consistently shown that achieving high DAR values can be challenging with Val-Cit linkers due to increased hydrophobicity, which can lead to precipitation and aggregation of the conjugate. nih.govaxispharm.comcreative-biolabs.commdpi.compharmiweb.comresearchgate.net In contrast, the Val-Ala linker generally allows for higher DARs with limited aggregation. axispharm.comcreative-biolabs.commdpi.compharmiweb.com For example, one study demonstrated that the Val-Ala linker allowed for DARs up to 7.4 with limited aggregation (<10%), whereas achieving high DAR with Val-Cit was difficult due to precipitation and aggregation. axispharm.comcreative-biolabs.commdpi.compharmiweb.com This difference is attributed to the less hydrophobic nature of Val-Ala compared to Val-Cit. axispharm.comcreative-biolabs.commdpi.compharmiweb.com

The lower hydrophobicity of Val-Ala makes it a preferred linker for use with lipophilic payloads, helping to maintain the solubility and reduce the aggregation of the resulting ADCs. axispharm.comcreative-biolabs.commdpi.compharmiweb.com Strategies such as incorporating PEGylation or other hydrophilic modifications into the linker structure can further enhance the solubility and reduce the aggregation of conjugates, including those utilizing Val-Ala-PAB linkers, particularly at high DARs. axispharm.comcreative-biolabs.comresearchgate.netmdpi.com

Here is a summary table comparing key characteristics of Val-Ala and Val-Cit linkers based on the research findings:

CharacteristicVal-Ala LinkerVal-Cit LinkerReferences
Cleavage by Cathepsin B (Isolated)Cleaved at approximately half the rate of Val-CitCleaved more rapidly than Val-Ala iris-biotech.de
Human Plasma StabilityGenerally highGenerally high, but susceptible to HNE mdpi.comresearchgate.netresearchgate.netnih.goviris-biotech.de
Mouse Plasma StabilityPotential for slightly improved stability vs. Val-Cit; still susceptible to Ces1C cam.ac.ukSusceptible to Ces1C mdpi.comresearchgate.netresearchgate.netaacrjournals.org mdpi.comresearchgate.netresearchgate.netaacrjournals.orgcam.ac.uk
Aggregation at High DARLimited aggregation, allows higher DARsDifficult to achieve high DAR due to aggregation nih.govaxispharm.comcreative-biolabs.commdpi.compharmiweb.com
HydrophobicityLowerHigher axispharm.comcreative-biolabs.commdpi.compharmiweb.com
Suitability for Lipophilic PayloadsPreferredLess preferred axispharm.comcreative-biolabs.commdpi.compharmiweb.com

Research on Off-Target Release Mechanisms in Preclinical Contexts

Off-target release of the cytotoxic payload from ADCs in preclinical settings is a significant concern as it can lead to systemic toxicity and a reduced therapeutic index. Research into the mechanisms of this premature release is crucial for designing more stable and safer ADCs.

One primary mechanism of off-target release for cleavable peptide linkers like this compound is enzymatic cleavage by proteases present in circulation or in off-target tissues at levels sufficient to cause payload release. As discussed, enzymes such as carboxylesterase 1C (Ces1C) in rodents and human neutrophil elastase (HNE) have been identified as contributors to the premature cleavage of Val-Cit-PABC and related linkers. mdpi.comresearchgate.netresearchgate.netnih.gov This enzymatic activity can lead to the release of the free cytotoxic payload into the bloodstream, which can then affect healthy tissues expressing the target antigen at low levels ("on-target, off-tumor" toxicity) or non-target tissues through passive diffusion or uptake ("off-target, off-tumor" toxicity). mdpi.com

Studies in preclinical models, particularly mice, have demonstrated that the instability of linkers susceptible to Ces1C can lead to differential growth inhibition effects due to varying degrees of payload loss. nih.gov This highlights the importance of understanding species-specific enzymatic activity when translating preclinical efficacy and safety data. nih.govaacrjournals.orgnih.gov

Beyond enzymatic cleavage, other factors can contribute to off-target release in preclinical contexts. These include non-specific uptake of ADCs by non-malignant cells through mechanisms like Fc receptor binding or pinocytosis. mdpi.com While not a direct linker cleavage mechanism, this off-target uptake can lead to the intracellular release of the payload if the linker is cleaved by intracellular enzymes in these non-target cells.

Research efforts are focused on developing linkers with improved stability in circulation to mitigate off-target release. This includes designing linkers that are more resistant to cleavage by extracellular enzymes like HNE or utilizing novel linker strategies, such as exolinkers, which have shown reduced premature payload release and improved stability in the presence of enzymes like carboxylesterases and HNE in preclinical evaluations. nih.govacs.org The conjugation site on the antibody can also influence the accessibility of the linker to circulating enzymes, thereby affecting off-target release. cam.ac.uk

Analytical and Characterization Methodologies in Research

Methods for Assessing Linker Cleavage and Payload Release Kinetics (e.g., Enzymatic Hydrolysis Assays)

Enzymatic hydrolysis assays are crucial for evaluating the cleavage specificity and rate of the peptide linker, such as the Val-Ala sequence in MC-Val-Ala-PAB-Cl, by target enzymes like Cathepsin B. iris-biotech.de These assays typically involve incubating the ADC or a model linker-payload construct with the enzyme and monitoring the release of the free payload over time. iris-biotech.de

In a comparative study of dipeptide linkers, the rate of doxorubicin (B1662922) release was measured by enzymatic hydrolysis. While Val-Cit showed a longer half-life (240 min), Val-Ala was also effectively cleaved by lysosomal proteolytic enzymes. In an isolated Cathepsin B-cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker. iris-biotech.de This enzymatic cleavage triggers a 1,6-elimination from the PAB spacer, leading to the traceless release of the free drug. iris-biotech.de

Data from such studies can be presented in tables showing the half-life of the linker in the presence of specific enzymes, illustrating the kinetics of payload release.

Linker TypeEnzymeHalf-life (minutes)
Val-Cit-PAB-Drug (Example)Cathepsin B240 iris-biotech.de
Val-Ala-PAB-Drug (Example)Cathepsin B~120 (Half the rate of Val-Cit) iris-biotech.de
Phe-Lys-PAB-Drug (Example)Enzyme (not specified if Cathepsin B)8 iris-biotech.de

Note: The values in this table are illustrative examples based on comparative studies of Val-Cit and Val-Ala linkers with model drugs. iris-biotech.de

Techniques for Conjugate Characterization and Purity Assessment (e.g., LC-MS based assays)

Characterization and purity assessment of ADCs involving this compound are essential to confirm the successful conjugation and identify impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for this purpose. nih.gov

LC-MS can provide information on the molecular weight of the intact conjugate, allowing for the confirmation of the expected mass after conjugation. nih.gov It can also help in identifying and quantifying impurities, such as unconjugated antibody, free linker, or partially conjugated species. Reversed-phase HPLC (RP-HPLC) can be used to separate drug-loaded peptides after enzymatic digestion of the ADC, and LC-MS/MS can identify these peptides based on accurate mass measurements and characteristic fragmentation ions of the payload. nih.govunistra.fr

Size exclusion chromatography (SEC) is another technique used to assess conjugate purity by separating aggregates and fragments from the monomeric ADC. diva-portal.orgnih.gov

Development of Assays for In Vitro and In Vivo Stability Evaluations of Conjugates

Evaluating the stability of ADCs in biological matrices is critical to predict their behavior in the body and minimize premature payload release, which can lead to off-target toxicity. tandfonline.comnih.gov Assays are developed to assess both in vitro and in vivo stability.

In vitro stability assays often involve incubating the ADC in plasma or whole blood from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at physiological temperature (37°C) over various time points. tandfonline.comcam.ac.uk The samples are then analyzed using techniques like LC-MS or ELISA to quantify the amount of intact conjugate and released payload. nih.govtandfonline.com Studies have shown that in vitro stability in whole blood can provide a better correlation with in vivo stability compared to plasma. tandfonline.comnih.gov

In vivo stability is assessed by administering the ADC to animals and collecting blood or tissue samples at different time points. tandfonline.com These samples are then analyzed to determine the concentration of the intact ADC and released payload. acs.org The stability of the linker in plasma is a key factor influencing in vivo efficacy and tolerability. cam.ac.uknih.gov

Methodologies for Determining Drug-to-Antibody Ratio (DAR) in Research Conjugates

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs, representing the average number of drug molecules conjugated to each antibody molecule. diva-portal.orgresearchgate.net The DAR influences the potency, pharmacokinetics, and toxicity of the ADC. diva-portal.orgtandfonline.com Several methods are employed to determine DAR in research conjugates utilizing linkers like this compound.

Ultraviolet-visible (UV-Vis) spectrophotometry is a simple and convenient method for determining the average DAR, provided the payload has a distinct absorbance at a different wavelength than the antibody. researchgate.net By measuring the absorbance of the ADC at 280 nm (antibody) and the maximum absorption wavelength of the drug, and knowing the extinction coefficients of the naked antibody and drug, the average DAR can be calculated using the Beer-Lambert law.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that can not only calculate the average DAR but also provide information on the distribution of ADC species with different drug loads (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked conjugates). unistra.frresearchgate.net Non-denaturing MS can be used for cysteine-conjugated ADCs to maintain the association of antibody chains. LC-MS separates ADC species based on their mass, and the weighted average DAR is calculated from the relative abundance (peak area) of each species. researchgate.net

Hydrophobic Interaction Chromatography (HIC) is a widely used technique for DAR determination of intact ADCs under native conditions. researchgate.net HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated hydrophobic drug molecules. researchgate.net The chromatogram shows peaks corresponding to different DAR species, allowing for the calculation of the average DAR and the assessment of drug load distribution. researchgate.net

Enzymatic cleavage followed by RP-HPLC and UV detection can also be used to determine DAR. In this method, the ADC is cleaved to release the drug, and the concentration of the released drug is quantified by RP-HPLC, which is then used to calculate the DAR.

Advanced Concepts and Future Directions in Mc Val Ala Pab Cl Research

Exploration of Exo-Cleavable Linker Designs and Their Advantages in Targeted Delivery

Traditional cleavable linkers, including those based on Val-Ala and Val-Cit, are typically positioned linearly within the linker structure. However, novel approaches are exploring "exo-cleavable" linker designs. This strategy involves repositioning the cleavable peptide linker, such as Glu-Val-Cit or Glu-Glu-Val-Cit, to an "exo" position on the PAB moiety. acs.orgadcreview.comresearchgate.net This repositioning, often combined with the incorporation of hydrophilic moieties like tetrapeptides, aims to enhance ADC stability, particularly against premature cleavage by enzymes like carboxylesterases and neutrophil elastase, which can contribute to off-target toxicity. acs.orgadcreview.comresearchgate.net Exo-linkers have demonstrated improved hydrophilic profiles, potentially reducing aggregation and improving pharmacokinetics. adcreview.com In vitro and in vivo studies have indicated that ADCs designed with exo-linkers can attenuate premature payload release and allow for higher drug-to-antibody ratios even with hydrophobic payloads, without inducing pronounced aggregation. researchgate.net This represents a significant advancement over traditional Val-Cit ADCs. researchgate.net

Integration into Multi-Functional Bioconjugates and Advanced Prodrug Strategies

The modular nature of linkers like MC-Val-Ala-PAB-Cl facilitates their integration into multi-functional bioconjugates and advanced prodrug strategies beyond simple antibody-drug conjugation. ADCs themselves are a form of multi-functional bioconjugate, combining an antibody's targeting specificity with a drug's cytotoxic power via a linker. nih.govacs.orgnih.gov The design principles established for ADCs, particularly concerning cleavable linkers and self-immolative spacers like PAB, can be applied to other targeted delivery systems. iris-biotech.degoogle.com This includes the development of peptide-drug conjugates and other targeted therapies where a cleavable linker is needed to release an active molecule at a specific site. nih.gov The ability of this compound to react with tertiary amines to form quaternary amines suggests its potential in developing novel linkers for payloads containing such functional groups, expanding the range of drugs that can be effectively conjugated and released in a targeted manner. iris-biotech.denih.gov

Computational Approaches and Predictive Modeling in Linker Design and Optimization

Computational methods play a crucial role in the design and optimization of linkers like this compound and the bioconjugates that utilize them. Computer-aided drug discovery and design (CADD) methods, including structure-based and ligand-based approaches, are increasingly applied to understand and predict the behavior of these complex molecules. nih.gov Predictive modeling can be used to evaluate key biochemical and biophysical properties such as solubility, stability, and hydrophobicity, which are critical for linker and ADC performance. tandfonline.com Specifically in linker design, computational approaches, including deep generative modeling, are being developed to explore chemical space and optimize linker properties for targeted delivery. biorxiv.orgresearchgate.net These methods can assist in tasks such as linker design, molecular optimization, and predicting binding affinities. biorxiv.org Computational tools can also help in predicting antibody structure and antigen epitopes, which is essential for designing effective ADCs. itn.pt While significant progress has been made, predicting the conformations of certain antibody regions, like CDR-H3, remains challenging. tandfonline.com

Addressing Challenges in Preclinical Translation of ADC Research

Translating ADC research from preclinical studies to clinical application faces several challenges, and linker design is a critical factor in overcoming these hurdles. Issues such as linker instability in circulation leading to premature payload release, suboptimal drug-to-antibody ratios, and aggregation can impact the efficacy and toxicity observed in preclinical models. acs.orgacs.orgaacrjournals.org The hydrophobicity of linkers, including Val-Cit and to some extent Val-Ala, can limit the achievable DAR and contribute to aggregation. cam.ac.ukacs.org Enzymatic interference in premature linker cleavage is another challenge that next-generation linker designs, such as exo-cleavable linkers, aim to address. acs.orgadcreview.comresearchgate.net Preclinical strategies need to comprehensively evaluate the mechanisms of action, efficacy, toxicity, and biomarker strategy for novel ADCs. crownbio.com Understanding ADC pharmacokinetics (PK) is crucial for optimizing clinical dosing regimens based on preclinical data. researchgate.net Despite challenges, advancements in linker technologies and a better understanding of ADC-related toxicities are essential for further optimization and successful preclinical translation. acs.orgaacrjournals.org

Expanding the Scope of Application Beyond Oncology Research (e.g., Antibody-Antibiotic Conjugates)

While ADCs have primarily focused on oncology, the underlying principles of targeted delivery using cleavable linkers like this compound are being explored for applications beyond cancer. The concept of conjugating a therapeutic agent to a targeting moiety to achieve selective delivery is applicable to various diseases. nih.govsemanticscholar.org One notable area of expansion is the development of Antibody-Antibiotic Conjugates (AACs). iris-biotech.deacs.orgsemanticscholar.orgmabdesign.fr In AACs, an antibody is used to target bacteria, and a cleavable linker releases an antibiotic payload specifically at the infection site. acs.orgsemanticscholar.org For instance, a protease-cleavable MC-Val-Cit-PABQ linker has been used to conjugate a rifamycin (B1679328) class antibiotic to an antibody targeting a bacterial surface antigen, facilitating the release of the antibiotic payload inside bacteria. acs.org This demonstrates the potential of linkers structurally similar to this compound in addressing infectious diseases and potentially other non-oncological conditions where targeted delivery of a therapeutic agent is beneficial. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing MC-Val-Ala-PAB-Cl, and how can purity be ensured?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. Key steps include:

  • Coupling reactions : Use HATU/DIPEA activation for valine and alanine residues.
  • Cleavage : TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIPS) to release the peptide from the resin.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to achieve >95% purity.
  • Characterization : Confirm identity via ESI-MS and ¹H/¹³C NMR. Monitor side reactions (e.g., racemization) by chiral HPLC .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Hygroscopicity : Store samples at 40% and 75% relative humidity; measure mass changes gravimetrically.
  • Data interpretation : Compare degradation kinetics using Arrhenius plots for activation energy calculations .

Q. What solvents are optimal for dissolving this compound in biochemical assays?

  • Methodological Answer :

  • Primary solvents : DMSO (for stock solutions) due to high solubility (≥50 mg/mL).
  • Aqueous compatibility : Dilute stock in PBS (pH 7.4) or HEPES buffer (pH 6.5–7.5) with <1% DMSO to avoid cytotoxicity.
  • Precipitation check : Centrifuge diluted solutions at 10,000×g for 10 minutes; analyze supernatant via UV-Vis (λ = 260 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Answer :

  • Systematic review : Compile data from peer-reviewed studies (e.g., J. Med. Chem., Org. Biomol. Chem.) and note variables (temperature, solvent purity, agitation methods).
  • Experimental replication : Perform solubility tests under standardized conditions (e.g., shake-flask method, 25°C, 24 hours).
  • Statistical analysis : Use ANOVA to identify outliers and assess inter-lab variability. Publish raw data in supplementary materials for transparency .

Q. What strategies optimize the coupling efficiency of this compound in protease-sensitive prodrug designs?

  • Methodological Answer :

  • Enzyme-specific linkers : Use PAB (para-aminobenzyloxycarbonyl) groups for cathepsin B cleavage. Validate via fluorogenic assays (e.g., Z-FR-AMC substrate).
  • Steric effects : Introduce PEG spacers to reduce steric hindrance between the peptide and payload.
  • Kinetic monitoring : Track reaction progress with real-time MALDI-TOF MS to optimize stoichiometry and reaction time .

Q. How do researchers differentiate between batch-to-batch variability and structural degradation in this compound?

  • Methodological Answer :

  • Analytical triage :
  • HPLC-MS : Compare retention times and mass spectra across batches.
  • ²D NMR : Identify batch-specific impurities (e.g., residual protecting groups).
  • Accelerated stability studies : Stress-test batches at 40°C/75% RH for 4 weeks; correlate degradation products with initial impurity profiles .

Q. What computational models predict the hydrolytic stability of this compound in physiological environments?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate peptide-water interactions at 310 K (body temperature) using AMBER or GROMACS.
  • QM/MM calculations : Identify hydrolysis-prone bonds (e.g., ester vs. carbamate).
  • Validation : Compare in silico results with in vitro plasma stability assays .

Data Contradiction & Reproducibility

Q. Why do spectral data (NMR, IR) for this compound vary between publications, and how can this be addressed?

  • Methodological Answer :

  • Instrument calibration : Standardize NMR referencing (e.g., TMS for ¹H) and IR baseline correction.
  • Sample preparation : Control solvent deuteration (e.g., DMSO-d₆ vs. CDCl₃) and concentration.
  • Reporting standards : Follow the Beilstein Journal’s guidelines for spectral data inclusion (e.g., full integration values, coupling constants) .

Q. What experimental controls are critical when assessing this compound’s role in drug conjugate cytotoxicity?

  • Methodological Answer :

  • Negative controls : Use non-cleavable analogs (e.g., MC-Val-Ala-PAB-Ether) to isolate linker-specific effects.
  • Positive controls : Include free payload (e.g., doxorubicin) to benchmark potency.
  • Cell-line validation : Test across multiple lines (e.g., HeLa, MCF-7) with varying protease expression levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.